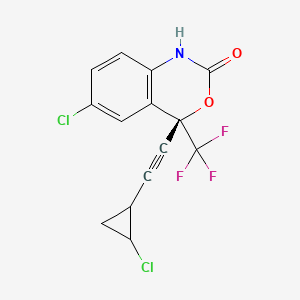
Zolpidem Carbaldehyde-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolpidem Carbaldehyde-d6 is a deuterated form of Zolpidem Carbaldehyde, a compound related to the well-known sedative-hypnotic drug Zolpidem. Deuterated compounds are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass from their non-deuterated counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem Carbaldehyde-d6 involves the incorporation of deuterium atoms into the Zolpidem Carbaldehyde molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may involve:
Batch Reactors: Where the reaction is carried out in a single batch, allowing for precise control over reaction conditions.
Continuous Flow Reactors: For higher efficiency and scalability, continuous flow reactors can be used, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
Zolpidem Carbaldehyde-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to Zolpidem Carboxylic Acid-d6 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to Zolpidem Alcohol-d6 using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or alkylation reactions where functional groups are substituted with halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Zolpidem Carboxylic Acid-d6.
Reduction: Zolpidem Alcohol-d6.
Substitution: Halogenated or alkylated derivatives of this compound.
Applications De Recherche Scientifique
Zolpidem Carbaldehyde-d6 is used in various scientific research applications, including:
Pharmacokinetic Studies: To study the metabolic pathways and distribution of Zolpidem in the body.
Drug Development: As a reference standard in the development and testing of new sedative-hypnotic drugs.
Analytical Chemistry: In mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of Zolpidem and its metabolites.
Biological Research: To investigate the effects of Zolpidem on different biological systems and its interaction with various receptors.
Mécanisme D'action
Zolpidem Carbaldehyde-d6, like its non-deuterated counterpart, exerts its effects by binding to the gamma-aminobutyric acid (GABA) type A receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion conductance, neuronal hyperpolarization, and a decrease in neuronal excitability. The result is a sedative and hypnotic effect, which helps in the treatment of insomnia.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: The non-deuterated form, commonly used as a sedative-hypnotic drug.
Zopiclone: Another sedative-hypnotic drug with a similar mechanism of action but different chemical structure.
Eszopiclone: The active stereoisomer of Zopiclone, used for the treatment of insomnia.
Uniqueness
Zolpidem Carbaldehyde-d6 is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research for understanding the metabolism and effects of Zolpidem.
Propriétés
Numéro CAS |
1329611-32-6 |
|---|---|
Formule moléculaire |
C₁₆H₈D₆N₂O |
Poids moléculaire |
256.33 |
Synonymes |
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde-d6; _x000B_6-Methyl-2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
![[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate](/img/structure/B1147093.png)
![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)


